

Unlocking the Therapeutic Potential of Creticoside C: An In Silico and Experimental Roadmap

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Compound of Interest

Compound Name: Creticoside C

Cat. No.: B1151786

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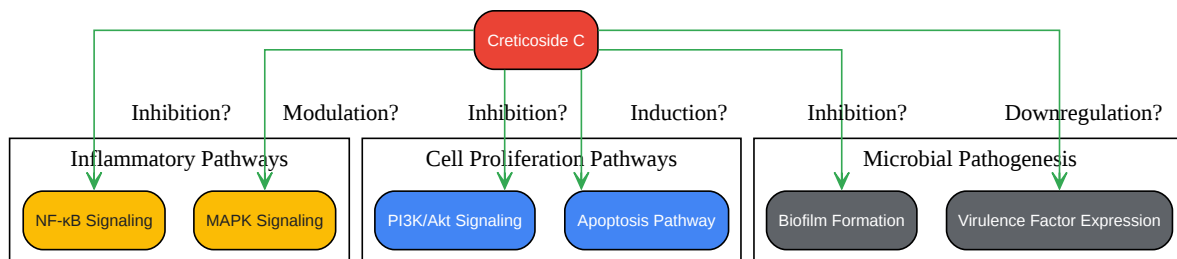
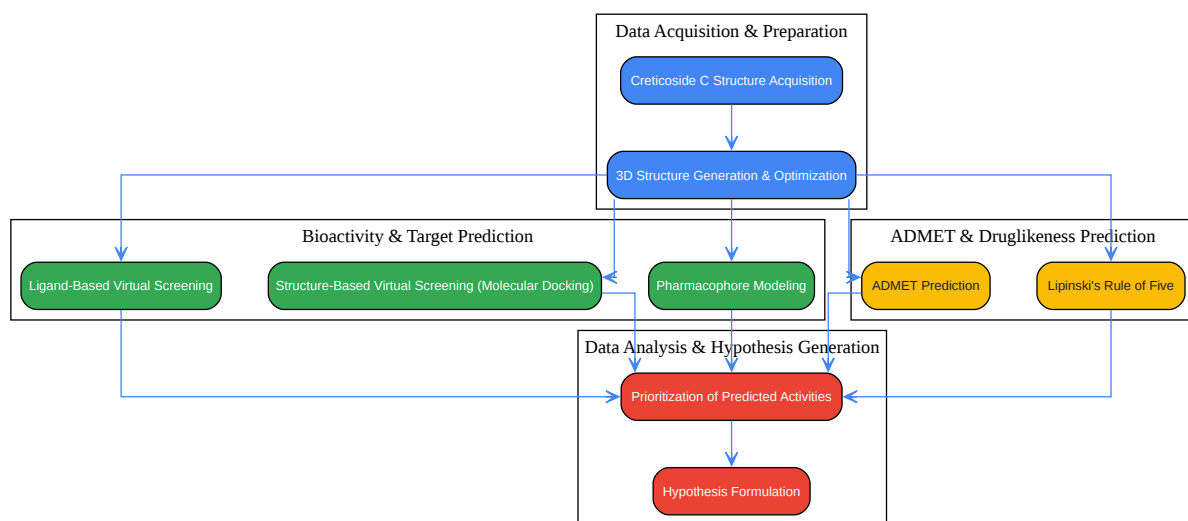
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, **Creticoside C**, a coumarochromone glycoside isolated from the medicinal plant *Cressa cretica*, has emerged as a compound of interest. While preliminary studies have hinted at its potential, particularly in the realm of anti-tuberculosis activity, a comprehensive understanding of its bioactivities and mechanisms of action remains largely unexplored. This technical guide outlines a proposed framework for the in silico prediction and experimental validation of **Creticoside C**'s bioactivities, providing a roadmap for researchers, scientists, and drug development professionals to unlock its full therapeutic potential.

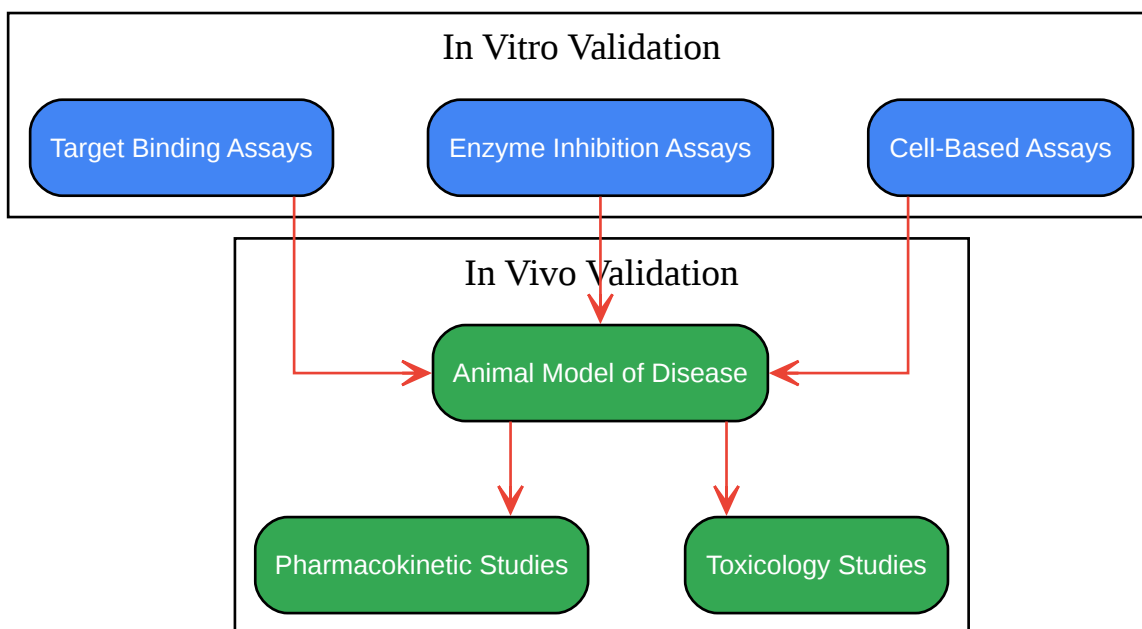
Introduction to Creticoside C

Creticoside C is a natural product belonging to the coumarochromone glycoside class of compounds. It has been identified as a constituent of *Cressa cretica*, a plant with a history of use in traditional medicine. The chemical structure of **Creticoside C** provides a unique scaffold for potential drug discovery, warranting a systematic investigation of its biological properties.

A Proposed In Silico Workflow for Bioactivity Prediction

To expedite the discovery of **Creticoside C**'s therapeutic applications, a robust in silico workflow is proposed. This computational approach allows for the rapid prediction of potential bioactivities, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and molecular targets, thereby guiding subsequent experimental validation.





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